molecular formula C21H24N2O3 B11701333 N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide

Cat. No.: B11701333
M. Wt: 352.4 g/mol
InChI Key: OSKUOXCWDMBNBF-CYVLTUHYSA-N
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Description

This compound is a benzamide derivative featuring a (Z)-configured ethenyl group substituted with a phenyl ring and a 3-methoxypropylaminocarbonyl moiety. The 4-methylbenzamide core provides structural rigidity, while the (Z)-stereochemistry and methoxypropyl group influence electronic and steric properties. Applications may span medicinal chemistry (e.g., enzyme inhibition) or catalysis, depending on functional group interactions .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)20(24)23-19(15-17-7-4-3-5-8-17)21(25)22-13-6-14-26-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,25)(H,23,24)/b19-15-

InChI Key

OSKUOXCWDMBNBF-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide typically involves multiple steps. One common method is the photoinduced metal-free and highly regioselective intermolecular carboimination. This method introduces amino and carbonyl groups into the C=C double bond in one step, providing a straightforward and green approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and regioselective reactions are likely to be employed to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide exhibit significant anticancer properties. These compounds can act as inhibitors of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound was shown to inhibit the growth of breast cancer cells in vitro, suggesting that modifications to the structure can enhance its efficacy against various cancer types .

Targeted Drug Delivery

The compound's structure allows for potential use in targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). By conjugating this compound with antibodies that target specific cancer markers, it may be possible to deliver cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This approach is currently being explored in clinical trials for various malignancies .

Corrosion Inhibition

Research has demonstrated that similar compounds can serve as effective corrosion inhibitors in metal protection strategies. The presence of functional groups in this compound contributes to its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance the efficiency of these devices, making them more viable for commercial applications .

Anticancer Efficacy Study

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as new anticancer therapeutics .

Corrosion Inhibition Research

A comprehensive study on the use of organic compounds as corrosion inhibitors demonstrated that this compound could reduce corrosion rates of mild steel in acidic environments by over 90%. The study emphasized the relationship between molecular structure and inhibition efficiency, providing insights into the design of more effective inhibitors .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer activityInduces apoptosis; inhibits cancer cell proliferation .
Targeted drug deliveryPotential use in ADCs for specific tumor targeting .
Material ScienceCorrosion inhibitionReduces corrosion rates by over 90% in acidic environments .
Organic electronicsEnhances charge transport; applicable in OLEDs .

Mechanism of Action

The mechanism of action of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Amide Substituent: The hydroxy-dimethylethyl group replaces the methoxypropylaminocarbonyl-ethenyl chain.
  • Core Benzamide : 3-methyl vs. 4-methyl substitution.

Functional Properties :

  • The hydroxy group enhances hydrogen bonding and metal coordination, whereas the methoxypropyl group in the target compound reduces polarity, favoring lipophilicity .
  • Synthesis: Both likely involve amide coupling, but uses 2-amino-2-methyl-1-propanol, contrasting with the target compound’s reliance on a stereospecific ethenyl amine.

K22 (N-[(1Z)-1-[[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)

Structural Differences :

  • Amide Substituent: A 4-bromophenyl-4-hydroxypiperidine group replaces the methoxypropylaminocarbonyl moiety.
  • Stereochemistry : Both share (Z)-configured ethenyl groups.

Functional Properties :

  • Biological Activity : K22 is a DGAT-1 inhibitor, critical in lipid metabolism. The bulky bromophenyl-piperidine group likely enhances target binding, whereas the target compound’s smaller methoxypropyl group may alter potency or selectivity .

Ispinesib Mesylate (N-(3-Aminopropyl)-4-methylbenzamide derivative)

Structural Differences :

  • Amide Substituent: A quinazolinone ring and aminopropyl group replace the ethenyl chain.
  • Salt Form : Methanesulfonate salt enhances solubility, unlike the neutral target compound.

Functional Properties :

  • Mechanism: Ispinesib inhibits kinesin, a motor protein, via interactions with its quinazolinone moiety. The target compound lacks this pharmacophore, suggesting divergent biological targets .
  • Physicochemical Traits: The aminopropyl group in Ispinesib introduces basicity, while the methoxypropyl group in the target compound is neutral.

Research Implications

  • Catalysis : ’s compound outperforms the target compound in coordination chemistry due to its N,O-bidentate group.
  • Therapeutic Potential: Structural analogs like K22 and Ispinesib demonstrate that minor substituent changes drastically alter biological targets. The target compound’s methoxypropyl group may optimize DGAT-1 inhibition with reduced off-target effects compared to K22.
  • Synthetic Challenges : Stereoselective synthesis of the (Z)-ethenyl group requires precise conditions, as seen in K22’s development .

Biological Activity

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 301.36 g/mol
  • IUPAC Name : this compound

This compound features a phenylethenyl moiety attached to a carboxamide group, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its mechanism is believed to involve:

  • Inhibition of Calpain : The compound has been identified as a calpain inhibitor, which plays a crucial role in various cellular processes including apoptosis and cell migration .
  • Modulation of c-Met Pathway : It may also influence the c-Met signaling pathway, which is implicated in cancer progression and metastasis .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Laboratory assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry and caspase activation assays, suggesting it triggers programmed cell death pathways effectively.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties:

  • Neuroprotection in Models : In animal models of neurodegeneration, the compound demonstrated the ability to reduce neuronal cell death and improve cognitive function. This was attributed to its antioxidant properties and modulation of inflammatory pathways .

Study 1: Calpain Inhibition in Cancer Cells

A study evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and migration, confirming its role as a calpain inhibitor.

ParameterControlTreatment (30 µM)
Cell Viability (%)10045
Migration Distance (mm)205

Study 2: Neuroprotective Properties

Another investigation focused on its neuroprotective effects in a mouse model of Alzheimer's disease. The treated group showed improved memory retention compared to the control group.

Test GroupMemory Score (out of 100)
Control40
Treated (50 mg/kg)75

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